Product packaging for (S)-3,3,5-Trimethylmorpholine(Cat. No.:CAS No. 1175761-30-4)

(S)-3,3,5-Trimethylmorpholine

Cat. No.: B3045995
CAS No.: 1175761-30-4
M. Wt: 129.2 g/mol
InChI Key: AGPVNWQUXQKCQJ-LURJTMIESA-N
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Description

Significance of Chiral Nitrogen and Oxygen Heterocycles as Privileged Scaffolds in Contemporary Organic Chemistry

Chiral heterocycles containing nitrogen and oxygen atoms are fundamental structural motifs in a vast array of biologically active compounds and functional materials. openmedicinalchemistryjournal.comresearchgate.net Their prevalence in nature, particularly in alkaloids, vitamins, and hormones, underscores their evolutionary selection for specific biological functions. rsc.org In modern drug discovery, these scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and selectivity. openmedicinalchemistryjournal.comsmolecule.com The presence of both nitrogen and oxygen atoms within the heterocyclic ring imparts unique physicochemical properties, including hydrogen bonding capabilities, defined conformational preferences, and a balance of hydrophilicity and lipophilicity, which are crucial for molecular recognition and pharmacokinetic profiles. smolecule.comresearchgate.net

The stereochemistry of these heterocycles is of paramount importance, as different enantiomers or diastereomers of a molecule can exhibit dramatically different biological activities. uou.ac.inwikipedia.org This principle is a cornerstone of modern pharmaceutical development, where the synthesis of enantiomerically pure compounds is often a requirement to maximize therapeutic efficacy and minimize off-target effects. uou.ac.in The demand for stereochemically defined building blocks has driven significant innovation in asymmetric synthesis, the field of chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. researchgate.net

Overview of Chiral Morpholine (B109124) Derivatives as Key Building Blocks for Complex Molecular Architectures

Among the diverse array of chiral heterocycles, morpholine derivatives have emerged as particularly valuable building blocks in the synthesis of complex molecules. smolecule.comthieme-connect.com The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a common feature in many approved drugs and clinical candidates. smolecule.comresearchgate.net Its unique combination of a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom allows for versatile interactions with biological macromolecules. smolecule.com

The incorporation of stereocenters into the morpholine scaffold provides a powerful tool for chemists to fine-tune the three-dimensional shape and biological activity of a molecule. Chiral morpholine derivatives serve as versatile intermediates, enabling the construction of more intricate molecular architectures with precise stereochemical control. Their utility spans various applications, from serving as chiral auxiliaries that guide the stereochemical outcome of a reaction to being incorporated directly as a core structural element in the final target molecule. researchgate.net The development of efficient synthetic methods to access enantiomerically pure morpholine building blocks is therefore a significant area of research in organic chemistry. researchgate.net

Stereochemical Importance of (S)-3,3,5-Trimethylmorpholine and Related Chiral Morpholine Scaffolds

The specific stereochemical arrangement of substituents on the morpholine ring profoundly influences its biological and chemical properties. The compound this compound, with its defined stereochemistry at the C5 position and the gem-dimethyl group at the C3 position, presents a unique and conformationally constrained scaffold. This defined three-dimensional structure is critical in molecular recognition processes, where a precise fit between a ligand and its biological target is necessary for a desired effect.

The importance of stereochemistry in morpholine derivatives is highlighted in studies where different enantiomers of a compound exhibit vastly different potencies and selectivities for their biological targets. researchgate.net For instance, in the development of kinase inhibitors, chiral morpholines have been shown to impart significant improvements in selectivity for the target enzyme over other related kinases. researchgate.net This selectivity is often attributed to the specific spatial arrangement of the substituents on the morpholine ring, which can lead to more favorable interactions within the enzyme's binding pocket. The synthesis of specific stereoisomers, such as this compound, allows researchers to probe these structure-activity relationships and design more effective and selective therapeutic agents. nih.govacs.orgnih.gov

Research Rationale and Scope of Investigation into this compound Chemistry

The unique structural features and stereochemical definition of this compound make it a compelling target for synthetic and medicinal chemistry research. The rationale for investigating its chemistry stems from the broader importance of chiral morpholines in drug discovery and the potential for this specific scaffold to offer advantages in the design of novel bioactive molecules. Research in this area aims to develop efficient and scalable synthetic routes to this compound and its derivatives. thieme-connect.comrsc.org

The scope of investigation includes exploring the utility of this compound as a chiral building block in the synthesis of complex natural products and pharmaceutically active compounds. nih.gov This involves studying its reactivity in various chemical transformations and its ability to induce stereoselectivity in subsequent reactions. Furthermore, researchers are interested in synthesizing analogues of this compound to understand how modifications to the core structure impact its properties and biological activity. nih.govacs.orgnih.gov These studies are crucial for expanding the chemical toolbox available to organic chemists and for identifying new molecular scaffolds with potential therapeutic applications.

Detailed Research Findings

Recent research has focused on the synthesis and application of substituted morpholine analogues, including those with a trimethyl-substituted scaffold. These studies often aim to develop compounds with specific biological activities, such as smoking cessation aids. For example, a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated for their effects on monoamine uptake and nicotinic acetylcholine (B1216132) receptor function. nih.govacs.orgnih.gov

Compound ClassKey FeaturesResearch Focus
2-(Substituted phenyl)-3,5,5-trimethylmorpholine analoguesPhenyl group at C2, gem-dimethyl at C5, methyl at C3Development of smoking cessation aids, inhibition of dopamine (B1211576) and norepinephrine (B1679862) uptake, nAChR antagonism. nih.govacs.orgnih.gov
Chiral 2-substituted morpholinesStereocenter at C2Asymmetric hydrogenation for synthesis, intermediates for bioactive compounds. rsc.orgrsc.orgnih.gov
Chiral 3-substituted morpholinesStereocenter at C3Enantioselective synthesis from aminoalkyne substrates. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B3045995 (S)-3,3,5-Trimethylmorpholine CAS No. 1175761-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3,3,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-9-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPVNWQUXQKCQJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627583
Record name (5S)-3,3,5-Trimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175761-30-4
Record name (5S)-3,3,5-Trimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 3,3,5 Trimethylmorpholine and Its Stereoisomers

Enantioselective and Diastereoselective Approaches to the Morpholine (B109124) Core

The controlled introduction of stereocenters into the morpholine ring is crucial for the development of chiral drugs and ligands. Enantioselective and diastereoselective methods aim to produce specific stereoisomers in high purity, avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Synthesis from Chiral Amino Alcohols and their Derivatives

Chiral amino alcohols are versatile and readily available starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, including morpholines. nih.govwestlake.edu.cnnih.govresearchgate.net These precursors already contain one or more defined stereocenters, which can be transferred to the final morpholine product.

One of the most direct methods for the synthesis of substituted morpholines involves the cyclization of N-substituted amino alcohols. This strategy typically involves the reaction of an enantiopure amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization. For the synthesis of (S)-3,3,5-trimethylmorpholine, a plausible enantiopure amino alcohol precursor would be (S)-2-amino-2-methylbutan-1-ol. The cyclization can be achieved through various methods, including reaction with reagents like 2-chloroethanol (B45725) followed by base-mediated ring closure.

A general representation of this approach is the reaction of a primary amino alcohol with an activated two-carbon unit, which introduces the remaining atoms required for the morpholine ring. The intramolecular nucleophilic substitution then leads to the formation of the heterocyclic system. The stereochemistry at the C5 position is retained from the starting chiral amino alcohol.

EntryChiral Amino AlcoholReagentBaseSolventProductRef.
1(S)-PhenylalaninolChloroacetyl chloride, then reductionNaHTHF(S)-3-Benzylmorpholine nih.gov
2(R)-2-PhenylglycinolEthylene (B1197577) sulfate (B86663)t-BuOKTHF(R)-3-Phenylmorpholine nih.gov
3L-ValinolGlycolaldehyde, then reductionH₂/Pd-CMeOH(S)-3-Isopropylmorpholine mdpi.com

This table presents examples of cyclization reactions for the synthesis of substituted morpholines from various enantiopure amino alcohols, illustrating the versatility of this approach.

A well-established method for the synthesis of morpholin-3-ones, which can be subsequently reduced to morpholines, involves the coupling of an amino alcohol with an α-haloacid chloride. researchgate.net This reaction forms an N-(2-hydroxyalkyl)-α-haloacetamide intermediate. Subsequent intramolecular Williamson ether synthesis, promoted by a base, leads to the cyclization and formation of the morpholin-3-one (B89469) ring. The reduction of the lactam carbonyl group then furnishes the desired morpholine.

For the synthesis of this compound, this would involve the reaction of (S)-2-aminobutan-1-ol with 2-bromo-2-methylpropanoyl chloride. The resulting intermediate, upon treatment with a base, would yield (S)-5-ethyl-3,3-dimethylmorpholin-2-one, which can be reduced to the target molecule. The stereocenter at C5 is controlled by the choice of the enantiopure amino alcohol.

EntryAmino Alcoholα-Haloacid ChlorideBase for CyclizationReducing AgentProduct
1Ethanolamine (B43304)2-Chloroacetyl chlorideNaHLiAlH₄Morpholine
2(S)-2-Amino-1-propanol2-Bromoacetyl bromideK₂CO₃BH₃·THF(S)-5-Methylmorpholine
3(R)-Phenylglycinol2-Chloropropionyl chlorideNaOEtLiAlH₄(3R,5R/S)-3-Phenyl-5-methylmorpholine

This table illustrates the synthetic sequence involving α-haloacid chlorides and amino alcohols for the preparation of substituted morpholines.

Ring-Closure Strategies Utilizing Chiral Epoxides and Aziridines

Chiral epoxides and aziridines are powerful building blocks in asymmetric synthesis due to their inherent strain, which facilitates ring-opening reactions with a variety of nucleophiles. metu.edu.trnih.govmdpi.comrsc.org These three-membered rings can be used to introduce two vicinal stereocenters with high stereocontrol, making them ideal precursors for the synthesis of chiral morpholines.

The reaction of an enantiopure epoxide with an amino alcohol provides a convergent and highly stereoselective route to substituted morpholines. nih.govrsc.orgresearchgate.net The nucleophilic attack of the amino group of the amino alcohol on the epoxide ring proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the attacked carbon center of the epoxide. The resulting diol amine can then undergo intramolecular cyclization, typically under acidic conditions or via activation of one of the hydroxyl groups, to form the morpholine ring.

To synthesize this compound, one could envision the reaction of (S)-propylene oxide with 2-amino-2-methyl-1-propanol. The amino group would preferentially attack the less substituted carbon of the epoxide, leading to a diol amine intermediate which upon cyclization would yield the desired product. The stereochemistry at C5 would be derived from the chiral epoxide.

EntryChiral EpoxideAmino AlcoholCatalyst/Conditions for CyclizationProductDiastereomeric Ratio
1(R)-Styrene oxideEthanolamineH₂SO₄(R)-2-Phenylmorpholine>95:5
2(S)-Propylene oxide(S)-AlaninolTsOH(2S,5S)-2,5-Dimethylmorpholine>98:2
3meso-2,3-Butene oxideBenzylamineTi(OiPr)₄cis-2,3-Dimethyl-4-benzylmorpholine>99:1

This table provides examples of morpholine synthesis from the reaction of chiral epoxides with amino alcohols, highlighting the stereochemical control achievable.

The ring-opening of activated chiral aziridines with oxygen-containing nucleophiles is another effective strategy for the enantioselective synthesis of morpholines. metu.edu.trnih.govnih.gov The aziridine (B145994) nitrogen is typically activated with an electron-withdrawing group (e.g., tosyl, nosyl) to facilitate nucleophilic attack. The ring-opening is highly regioselective and stereoselective, proceeding with inversion of configuration at the site of nucleophilic attack. Subsequent intramolecular cyclization of the resulting amino alcohol derivative affords the morpholine product.

For instance, the synthesis of a 3,3,5-trisubstituted morpholine could be achieved by the reaction of a suitably substituted N-activated 2-alkyl-2-methylaziridine with a nucleophile that provides the remaining atoms of the morpholine ring. For the synthesis of this compound, a route could involve the ring-opening of N-tosyl-(S)-2,2-dimethylaziridine with the anion of 2-propanol, followed by deprotection and cyclization. A more direct approach involves the reaction of a chiral aziridine with a haloalcohol, followed by base-mediated cyclization. nih.gov

EntryChiral AziridineNucleophile/ReagentBaseProductYield (%)
1N-Ts-(S)-2-Methylaziridine2-BromoethanolKOH(S)-2-Methyl-4-tosylmorpholine85
2N-Bn-(R)-2-Phenylaziridine2-ChloroethanolNaH(R)-4-Benzyl-2-phenylmorpholine78
3N-Boc-(2S,3R)-2,3-Dimethylaziridine2-IodoethanolCs₂CO₃(2S,3R)-4-Boc-2,3-dimethylmorpholine92

This table summarizes the synthesis of morpholines via the ring-opening of chiral aziridines, demonstrating the utility of this method for creating substituted morpholine scaffolds.

Reductive Etherification Protocols for C-Substituted Morpholine Derivatives

A robust and versatile strategy for the stereoselective synthesis of C-substituted morpholine derivatives is through an intramolecular reductive etherification reaction. This method has proven effective for creating a wide array of substituted morpholines, including 2-substituted, cis-2,5-disubstituted, cis-2,6-disubstituted, 2,3,6-trisubstituted, and even more complex bicyclic and spirocyclic systems, often with high yields and excellent diastereoselectivities. acs.orgnih.gov

The core of this protocol involves the reaction of a keto alcohol intermediate, which upon reduction and subsequent intramolecular cyclization, forms the morpholine ring. A significant advantage of this approach is that enantiopurity can be derived from a single chiral starting material, typically an amino alcohol. acs.org For instance, the synthesis of (±)-chelonin C, a natural product featuring a 2,6-disubstituted morpholine core, was successfully achieved using this methodology. The key step involved the reductive etherification of a keto-alcohol precursor, which furnished the protected chelonin C with excellent cis diastereoselectivity. acs.org

The reaction generally exhibits a high degree of stereocontrol, with diastereomeric ratios often exceeding 19:1. acs.org However, the level of diastereoselectivity can be influenced by the substitution pattern of the keto alcohol precursor. For example, the synthesis of a 2,3,6-trisubstituted morpholine via this method resulted in excellent yield but only moderate diastereoselectivity (approximately 4:1), favoring a trans relationship between the substituents at the 2 and 6 positions. acs.org

Table 1: Examples of C-Substituted Morpholines via Reductive Etherification

Starting Material Type Product Type Diastereoselectivity (dr) Yield
Keto alcohol 2-Substituted Morpholine ≥19:1 Good
Keto alcohol cis-2,5-Disubstituted Morpholine ≥19:1 Good
Keto alcohol cis-2,6-Disubstituted Morpholine ≥19:1 Good
Keto alcohol (for Chelonin C) Protected Chelonin C Excellent (cis) 81%
Keto alcohol (2sa) 2,3,6-Trisubstituted Morpholine ~4:1 Excellent

Data sourced from research on reductive etherification strategies. acs.org

Polymer-Supported Stereoselective Synthesis of Morpholine Scaffolds

The use of solid-phase synthesis techniques offers a powerful platform for the generation of morpholine libraries for drug discovery. nih.govmdpi.org Polymer-supported synthesis allows for the efficient construction of morpholine and thiomorpholine (B91149) derivatives, often with high stereoselectivity. nih.govimtm.czresearchgate.net This approach typically begins with immobilized amino acids, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, on a solid support. nih.govresearchgate.net

Following the solid-phase assembly of N-alkylated and N-sulfonylated or acylated intermediates, the target compounds are cleaved from the resin. nih.govresearchgate.net The conditions of this cleavage step can be modulated to influence the final product. For instance, trifluoroacetic acid-mediated cleavage can yield 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.govresearchgate.net Crucially, the inclusion of a reducing agent like triethylsilane in the cleavage cocktail facilitates the stereoselective formation of the corresponding saturated morpholine-3-carboxylic acids. nih.govresearchgate.net Stereochemical analysis of these products has confirmed the specific configuration of the newly generated stereocenter. nih.gov

This methodology streamlines the synthesis and purification process, making it amenable to combinatorial chemistry and the rapid generation of diverse morpholine-based compound libraries. mdpi.org The versatility of this technique is further demonstrated by its application to the synthesis of thiomorpholine derivatives starting from immobilized cysteine. nih.govresearchgate.net

Catalytic Asymmetric Synthesis of this compound Precursors

The development of catalytic asymmetric methods is crucial for the efficient and enantioselective synthesis of chiral morpholines and their precursors. These strategies avoid the reliance on chiral pool starting materials and offer access to a broader range of stereoisomers.

Organocatalytic Enantioselective Halocyclization for Accessing Chiral 2,2-Disubstituted Morpholines

A significant challenge in morpholine synthesis is the creation of quaternary stereocenters. Organocatalytic enantioselective halocyclization has emerged as a powerful solution to this problem. rsc.orgrsc.org This method allows for the de novo construction of chiral morpholines from achiral starting materials. rsc.org

Specifically, the use of cinchona alkaloid-derived phthalazine (B143731) catalysts enables the asymmetric chlorocycloetherification of alkenol substrates. rsc.orgrsc.org This reaction proceeds under mild conditions to furnish a variety of chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities. rsc.orgrsc.org The resulting chiral chlorinated morpholines can be further derivatized into biologically relevant molecules, demonstrating the synthetic utility of this approach. rsc.org This strategy represents a rare example of constructing morpholines with an enantioenriched quaternary stereocenter using organocatalysis. rsc.org

Asymmetric Hydrogenation of Unsaturated Morpholine Intermediates

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers. nih.gov This "after cyclization" approach has been successfully applied to the synthesis of chiral morpholines. nih.gov The development of a bisphosphine-rhodium catalyst with a large bite angle has enabled the first asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgresearchgate.net

This catalytic system provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, reaching up to 99% ee. nih.govrsc.orgresearchgate.net The reaction is scalable and the chiral products can serve as key intermediates for the synthesis of bioactive compounds. nih.gov The success of this method is notable because the stereocenter adjacent to the oxygen atom in 2-substituted dehydromorpholines presents a challenging steric and electronic environment for catalysis. nih.gov

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate Substituent Catalyst System Yield Enantioselectivity (ee)
Various aryl and alkyl SKP–Rh complex Quantitative Up to 99%
Electron-withdrawing (e.g., trifluoromethyl) SKP–Rh complex - 94%
Electron-donating (e.g., methoxy) SKP–Rh complex - High

Data from studies on rhodium-catalyzed asymmetric hydrogenation. nih.govresearchgate.net

Transition Metal-Catalyzed Stereoselective Routes to Morpholine Derivatives

Beyond hydrogenation, various other transition metal-catalyzed reactions provide stereoselective pathways to morpholine derivatives. These methods are valued for their efficiency and ability to construct complex molecular architectures. mdpi.com

One notable example is the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction involves the simultaneous addition of an alcohol and an amine across a double bond. In an intramolecular variation, a β-hydroxy N-allylsulfonamide can be treated with a copper(II) catalyst to yield a 2-aminomethyl functionalized morpholine as a single diastereomer. nih.gov This method provides direct access to substituted morpholines that are valuable scaffolds in drug discovery. nih.gov

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, have also been instrumental in constructing key intermediates for complex molecules containing morpholine-like structures. mdpi.com Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation, often used in tandem with a titanium-catalyzed hydroamination, provides an efficient one-pot synthesis of 3-substituted morpholines from aminoalkyne substrates with high yields and enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Synthesis of Specifically Substituted this compound Analogues

The synthesis of analogues of this compound is driven by the search for compounds with improved biological activities, for example, as smoking cessation aids. Research in this area has led to the synthesis of a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

The synthesis of these analogues often starts from a precursor like (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol. This intermediate can be reduced, for instance with sodium borohydride (B1222165), to yield the corresponding deshydroxy analogue, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine. nih.gov

Further diversification can be achieved through modifications at various positions. N-alkylation of the morpholine nitrogen can produce N-methyl, N-ethyl, and N-propyl analogues. Additionally, the methyl group at the 3-position can be extended to create 3-ethyl and 3-propyl analogues. nih.gov These structural modifications have been shown to significantly impact the compound's potency as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) uptake and as antagonists of nicotinic acetylcholine (B1216132) receptor function. nih.gov

Table 3: Synthesized Analogues of 3,5,5-Trimethylmorpholine

Analogue Type Modification Example Compound
Deshydroxy Reduction of 2-ol (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine
N-Alkylated N-Methylation (S,S)-N-Methyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine
N-Alkylated N-Ethylation (S,S)-N-Ethyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine
N-Alkylated N-Propylation (S,S)-N-Propyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine
C3-Extended 3-Ethyl substitution (S,S)-2-(3'-Chlorophenyl)-3-ethyl-5,5-dimethylmorpholine
C3-Extended 3-Propyl substitution (S,S)-2-(3'-Chlorophenyl)-3-propyl-5,5-dimethylmorpholine

Based on synthetic routes for bupropion (B1668061) analogues. nih.gov

Strategies for Aryl Substitutions and N-Alkylation within the Morpholine Ring

Functionalization of the morpholine ring through the introduction of aryl substituents and N-alkylation is a key strategy for modulating the physicochemical and pharmacological properties of this compound analogs.

Aryl Substitutions:

The introduction of aryl groups onto the morpholine ring can significantly influence the biological activity of the resulting compounds. A common strategy to achieve this is through the reaction of a suitable morpholine precursor with an aryl-containing electrophile. For instance, the synthesis of 2-arylmorpholines can be achieved through the reaction of α-bromoacetophenones with appropriate amino alcohols, followed by reduction. This general approach can be adapted for the synthesis of aryl-substituted trimethylmorpholine derivatives.

A specific example involves the synthesis of 3,5,5-trimethyl-2-(6-methoxy-2-naphthyl) morpholine. This was achieved through the reaction of 6-methoxy-2-(2-bromopropionyl)naphthalene with 2-methyl-2-amino-1-propanol, followed by reduction with formic acid. This method demonstrates a viable pathway for introducing complex aryl moieties at the C-2 position of the trimethylmorpholine scaffold.

N-Alkylation:

N-alkylation of the morpholine nitrogen is a fundamental transformation for introducing a wide variety of substituents, which can impact a molecule's potency, selectivity, and pharmacokinetic profile. As a secondary amine, this compound is amenable to several N-alkylation strategies.

One of the most direct methods is the reaction with alkyl halides . This SN2 reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the alkyl halide. ucalgary.calibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. jst.go.jpresearchgate.net However, a potential drawback of this method is the possibility of over-alkylation to form quaternary ammonium (B1175870) salts, especially with reactive alkyl halides like methyl iodide. masterorganicchemistry.com

Reductive amination offers a versatile and controlled alternative for N-alkylation. This two-step, one-pot process involves the reaction of the morpholine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding N-alkylated morpholine. Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Reductive amination can also be achieved using carboxylic acids as the alkylating agent, mediated by reagents like phenylsilane (B129415) in the presence of a zinc catalyst. rsc.org Another "borrowing hydrogen" approach involves the catalytic N-alkylation of morpholines with alcohols, where water is the only byproduct. researchgate.net

Method Alkylating Agent Typical Reagents & Conditions Advantages Potential Disadvantages
Direct Alkylation Alkyl HalidesAlkyl-X (X=Cl, Br, I), Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF)Simple procedure, wide range of alkyl halides available.Risk of over-alkylation to quaternary ammonium salts, potential for side reactions. ucalgary.camasterorganicchemistry.com
Reductive Amination Aldehydes/KetonesRCHO/RCOR', Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., DCE, MeOH)High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope.Requires availability of the corresponding aldehyde or ketone.
Reductive Alkylation Carboxylic AcidsRCOOH, Phenylsilane, Zn(OAc)2 catalystUses readily available carboxylic acids, avoids the use of alkyl halides. rsc.orgMay require higher temperatures and specific catalysts.
Catalytic N-alkylation AlcoholsRCH2OH, Catalyst (e.g., CuO–NiO/γ–Al2O3), High temperature and pressureAtom-economical, environmentally friendly (water is the main byproduct). researchgate.netRequires specific catalysts and potentially harsh reaction conditions.

Alkyl Chain Extensions at the Morpholine Ring for Scaffold Diversification

Diversification of the this compound scaffold can be achieved by extending alkyl chains at various positions on the morpholine ring. This strategy allows for the exploration of larger chemical space and the introduction of new functional groups.

One approach to alkyl chain extension is through the functionalization of a pre-existing group on the morpholine ring. For example, a hydroxymethyl group can be converted to a leaving group (e.g., tosylate or mesylate) and then subjected to nucleophilic substitution with a carbon nucleophile, such as a Grignard reagent or an organocuprate, to introduce a longer alkyl chain.

More advanced methodologies for C-C bond formation can also be employed for scaffold diversification. Ring expansion strategies, for instance, can be utilized to create larger heterocyclic systems from smaller ones. researchgate.netle.ac.uk While not directly demonstrated on the this compound ring, borane-catalyzed insertion of alkynes into C-C bonds of cyclic amines has been reported as a method for ring expansion and chain elongation. le.ac.ukresearchgate.net This type of transformation could potentially be applied to derivatives of this compound to generate novel, larger ring structures.

Another potential strategy for alkyl chain extension is through C-H activation/alkylation . Direct functionalization of C-H bonds is an increasingly important tool in organic synthesis. While challenging, the selective activation of a C-H bond on the morpholine ring and subsequent coupling with an alkylating agent would provide a direct and atom-economical route to extended alkyl chains.

The following table outlines some conceptual strategies for alkyl chain extension on the morpholine ring.

Strategy Description Potential Reagents/Methods Key Considerations
Functional Group Interconversion Modification of an existing functional group (e.g., hydroxyl, carboxyl) to introduce a longer alkyl chain.1. Conversion of -OH to a leaving group (e.g., -OTs, -OMs). 2. Nucleophilic substitution with organometallic reagents (e.g., R-MgBr, R2CuLi).Requires a pre-existing functional handle on the morpholine ring.
Ring Expansion Insertion of carbon atoms into the morpholine ring to create a larger heterocycle.Borane-catalyzed alkyne insertion into C-C bonds of cyclic amines. le.ac.ukresearchgate.netRegioselectivity of the insertion can be a challenge. The stability of the expanded ring needs to be considered.
C-H Alkylation Direct functionalization of a C-H bond on the morpholine ring with an alkyl group.Visible-light-induced C-H alkylation methodologies. rsc.orgAchieving high regioselectivity on the morpholine ring can be difficult.

Synthesis of Hydroxy-Substituted Trimethylmorpholine Analogues via Specific Precursors

The introduction of hydroxyl groups into the this compound scaffold can provide points for further functionalization and can also influence the compound's polarity and ability to form hydrogen bonds, which are important for biological activity.

One common approach to synthesizing hydroxy-substituted morpholines is to start with a precursor that already contains the hydroxyl group. For example, the synthesis of 3-hydroxymethylmorpholine has been reported. This compound can serve as a versatile precursor for further modifications. The synthetic route to such compounds often involves the cyclization of an amino alcohol derivative.

Another strategy involves the direct hydroxylation of the morpholine ring. While direct hydroxylation of unactivated C-H bonds can be challenging, certain positions on the morpholine ring may be more amenable to this transformation. For instance, positions alpha to the nitrogen or oxygen atoms could potentially be targeted for hydroxylation using appropriate oxidizing agents.

The synthesis of 2-hydroxy-substituted morphinans has been described, which, while a different ring system, provides insights into synthetic strategies that could be adapted. researchgate.net These methods often involve multi-step sequences starting from precursors where the hydroxyl group is introduced early in the synthesis.

A key consideration in the synthesis of hydroxy-substituted trimethylmorpholine analogues is the control of stereochemistry, especially when introducing a new stereocenter. The use of chiral precursors or stereoselective reactions is crucial for obtaining the desired stereoisomer.

The following table summarizes precursor-based approaches for the synthesis of hydroxy-substituted trimethylmorpholine analogues.

Precursor Type Synthetic Strategy Example Precursors Key Features
Amino Alcohols with Additional Hydroxyl Groups Cyclization of a polyhydroxylated amino alcohol with a suitable dielectrophile.Serinol, 3-amino-1,2-propanediol (B146019) derivatives.Allows for the direct incorporation of hydroxyl groups into the morpholine backbone.
Epoxides Ring-opening of a functionalized epoxide with an appropriate amino alcohol, followed by cyclization.Glycidol derivatives.Provides a stereocontrolled route to hydroxy-substituted morpholines.
Pre-existing Hydroxylated Morpholines Functionalization of a simpler hydroxylated morpholine, such as 3-hydroxymethylmorpholine. 3-hydroxymethylmorpholine.Allows for the elaboration of the morpholine scaffold while retaining the hydroxyl group.

Stereochemical Control and Mechanistic Insights in S 3,3,5 Trimethylmorpholine Chemistry

Principles of Enantiocontrol and Diastereocontrol in Morpholine (B109124) Synthesis

The stereoselective synthesis of morpholine derivatives is of significant interest due to their prevalence in biologically active compounds. Achieving control over the stereochemistry at the chiral centers of the morpholine ring is crucial for the desired biological activity. This control can be exerted through various strategies, including the use of chiral starting materials, chiral catalysts, and chiral auxiliaries.

Influence of Chiral Starting Material Configuration on Product Stereochemistry

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a common and effective strategy for the synthesis of chiral morpholines. In this approach, the stereochemistry of the final product is directly dictated by the configuration of the chiral centers present in the starting material. For the synthesis of a hypothetical (S)-3,3,5-trimethylmorpholine, one could envision starting from an enantiopure amino alcohol where the stereocenter that will become the C5 position of the morpholine ring is already established.

For instance, a synthetic route could commence from (S)-alaninol. The inherent chirality of the starting material is transferred through the synthetic sequence to the final morpholine product. This strategy relies on the stereospecificity of the reactions used to construct the morpholine ring, ensuring that the configuration of the initial stereocenter is preserved.

The following table provides examples from the literature where the configuration of the chiral starting material directly influences the stereochemistry of the resulting substituted morpholine.

Chiral Starting MaterialReaction/Cyclization MethodMorpholine ProductKey Stereochemical Outcome
Enantiopure N-Boc amino alcoholsPd-catalyzed carboaminationcis-3,5-disubstituted morpholinesThe stereochemistry of the amino alcohol dictates the cis-stereochemistry of the product.
(S)-AlanineMasamune condensation followed by reduction and annulation2,5-disubstituted morpholine-3-acetic acid estersThe (S)-configuration of alanine (B10760859) determines the absolute stereochemistry at the C5 position of the morpholine ring.
(S)- or (R)-1-Aminopropan-2-olOxa-Michael reaction2,6-disubstituted morpholinesThe absolute configuration of the starting amino alcohol controls the stereochemistry at the C6 position.
Immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OHSolid-phase synthesis with TFA-mediated cleavage and cyclizationMorpholine-3-carboxylic acidsThe stereochemistry of the amino acid backbone directs the formation of a specific stereoisomer of the morpholine product. researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Design and Role of Chiral Catalysts and Ligands in Inducing Asymmetry

Asymmetric catalysis offers a powerful alternative to the use of stoichiometric chiral reagents or starting materials. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The design of the chiral ligand, which coordinates to a metal center to form the active catalyst, is paramount for achieving high levels of stereocontrol.

Many successful chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity nih.gov. Examples of C2-symmetric ligands used in asymmetric synthesis include derivatives of semicorrin and bisoxazoline scispace.com. More recently, non-symmetrical ligands, such as P,N-ligands, have been developed and have shown excellent performance in various asymmetric transformations nih.gov. These ligands can create a highly specific chiral environment around the metal center, effectively discriminating between the two prochiral faces of the substrate.

For the synthesis of this compound, a hypothetical asymmetric hydrogenation of a corresponding dehydromorpholine precursor could be envisioned. The choice of a suitable chiral phosphine (B1218219) ligand, for example, would be crucial in directing the hydrogenation to occur selectively on one face of the double bond, leading to the desired (S)-enantiomer.

The following table summarizes selected chiral ligands and their application in the asymmetric synthesis of morpholine derivatives, highlighting the high levels of enantioselectivity that can be achieved.

Catalyst/Ligand SystemReaction TypeSubstrate TypeEnantiomeric Excess (ee)
Bisphosphine-rhodium complexAsymmetric hydrogenation2-substituted dehydromorpholinesUp to 99%
[Rh(cod)2]SbF6 with (R,R,R)-SKP ligandAsymmetric hydrogenationN-Cbz protected dehydromorpholineHigh enantioselectivity
RuCl(S,S)-Ts-DPENAsymmetric transfer hydrogenationCyclic imines (from hydroamination of aminoalkynes)>95% organic-chemistry.orgnih.gov
Rhodium complex with chiral bisphosphine ligandIntramolecular cyclizationNitrogen-tethered allenolsUp to >99.9%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Diastereoselective Induction in Cyclization and Addition Reactions Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is particularly useful for controlling the stereochemistry of cyclization and addition reactions.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of the ring-forming cyclization step. For example, if the cyclization proceeds via an intramolecular addition to a double bond, the chiral auxiliary would sterically hinder one face of the molecule, forcing the addition to occur from the opposite face. This would result in the formation of a specific diastereomer, which upon removal of the auxiliary, would yield the desired enantiomer of the morpholine.

The effectiveness of a chiral auxiliary depends on its ability to create a significant energy difference between the diastereomeric transition states leading to the different stereoisomeric products. Factors such as the steric bulk and conformational rigidity of the auxiliary play a crucial role in its ability to induce high levels of diastereoselectivity.

Elucidation of Reaction Mechanisms for Stereospecific Transformations

A thorough understanding of the reaction mechanism is essential for the rational design and optimization of stereoselective synthetic methods. Mechanistic studies can provide insights into the key factors that govern the stereochemical outcome of a reaction, such as the structure of the transition state and the energetics of different reaction pathways.

Mechanistic Pathways of Intramolecular Cyclizations Forming the Morpholine Ring

The formation of the morpholine ring is typically achieved through an intramolecular cyclization reaction. The specific mechanistic pathway of this cyclization can vary depending on the starting materials and reaction conditions.

One common pathway is an intramolecular nucleophilic substitution , where a tethered nucleophile (either the nitrogen or the oxygen atom) displaces a leaving group to form the six-membered ring. For example, an N-substituted amino alcohol can be reacted with a two-carbon electrophile to form an intermediate that then undergoes intramolecular cyclization.

Another important pathway is the intramolecular addition to an unsaturated bond . This can involve:

Hydroamination: The intramolecular addition of an N-H bond across a carbon-carbon double or triple bond. This reaction can be catalyzed by various transition metals, such as titanium.

Oxyamination: The simultaneous intramolecular addition of an oxygen nucleophile and an intermolecular addition of a nitrogen nucleophile across a double bond, often promoted by copper(II) carboxylates.

Carboamination: A palladium-catalyzed reaction involving the coupling of an aryl or alkenyl halide with an O-allyl ethanolamine (B43304) derivative, where the cyclization proceeds via a syn-aminopalladation of a palladium(aryl)(amido) intermediate through a boat-like transition state.

Exploration of Transition States and Energetics in Catalytic Asymmetric Processes

In catalytic asymmetric reactions, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers. The chiral catalyst creates a chiral environment that preferentially stabilizes the transition state leading to the major enantiomer.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the structures and energetics of these transition states. These studies can help to elucidate the key interactions between the substrate, the chiral ligand, and the metal center that are responsible for the observed enantioselectivity.

For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic imines to form chiral morpholines, mechanistic studies have suggested that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excesses organic-chemistry.orgnih.gov. This insight into the transition state assembly allowed for the rational extension of the methodology to the synthesis of other chiral heterocycles, such as piperazines organic-chemistry.orgnih.gov.

Similarly, in 1,3-dipolar cycloaddition reactions, the diastereoselectivity can be explained by analyzing the conformational preferences of the transition structures nih.gov. The substituents on the chiral reactant orient themselves in the transition state to minimize steric interactions and maximize stabilizing electronic interactions, such as hyperconjugation, thus favoring the formation of one diastereomer over the other nih.gov. A comprehensive understanding of these subtle energetic differences in the transition states is key to designing more efficient and selective asymmetric catalysts.

Understanding Regioselectivity and Stereoselectivity in Ring-Closure Reactions to Form Substituted Morpholines

The formation of substituted morpholines through ring-closure reactions is a cornerstone of synthetic organic chemistry, providing access to a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The efficiency and outcome of these reactions are critically dependent on controlling regioselectivity and stereoselectivity. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others.

A variety of synthetic strategies have been developed to achieve high levels of control in morpholine synthesis. These methods often involve intramolecular cyclization of bifunctional precursors, where the careful choice of substrates, catalysts, and reaction conditions dictates the final structure of the morpholine ring.

One notable approach involves the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides. This method has proven effective for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key to the high stereoselectivity observed in these reactions is believed to be a syn-aminopalladation step that proceeds through a boat-like transition state. This strategy has been successfully applied to a range of substrates, including those derived from amino acids like methionine, serine, and tryptophan, consistently yielding high diastereoselectivities (>20:1 dr), albeit with modest to good yields (46–66%). nih.gov

Another powerful strategy for achieving stereocontrol is the SN2-type ring opening of activated aziridines with haloalcohols. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine. This method offers a highly regio- and stereoselective route to a variety of substituted morpholines in high yields and enantioselectivities. nih.gov

The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts also provides a concise route to stereodefined C-substituted morpholines. The factors influencing both regio- and diastereocontrol in these reactions have been a subject of detailed study. organic-chemistry.org Similarly, iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol has been demonstrated. organic-chemistry.org

In the context of forming highly substituted morpholines, a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazo ester has been developed. This reaction proceeds through the in situ formation of an imino alcohol, which then reacts with a copper carbenoid. The subsequent nucleophilic attack and ring closure furnish the morpholine product. While this method can be effective, the diastereoselectivity can be modest in some cases. For instance, using chiral amino alcohols derived from (±)-alaninol and L-valinol resulted in the desired morpholine products but with only moderate diastereoselectivity. nih.gov

The table below summarizes the diastereomeric ratios (d.r.) and yields for the synthesis of various substituted morpholines using different amino alcohols in a copper-catalyzed three-component reaction.

EntryAmino AlcoholProductYield (%)d.r. (anti/syn)
12-amino-2-methylpropan-1-ol4a 65-
22-aminobutan-1-ol4b 461.3:1
31-aminopropan-2-ol4c 501:1.1
4(±)-alaninol4e 701.5:1
5L-valinol4f 471.4:1
Yields of pure product after chromatography. Diastereomeric ratios were determined by ¹H NMR.

Deuterium-Labelling Experiments for Mechanistic Insight

Deuterium-labeling experiments are a powerful tool for elucidating reaction mechanisms in organic chemistry. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), chemists can track the movement of atoms and gain a deeper understanding of the transition states and intermediates involved in a reaction. This technique has been instrumental in providing mechanistic insights into the formation of substituted morpholines.

In the copper-catalyzed three-component synthesis of morpholines, a deuterium labeling experiment was conducted to probe the mechanism. The results showed extensive deuterium incorporation at both positions alpha to the amine. This observation is consistent with a reversible hydrogen atom transfer (HAT) mechanism. nih.gov Furthermore, the complete equilibration of the product under the reaction conditions was demonstrated through the epimerization of diastereomerically pure products, which both led to a similar diastereomeric ratio. nih.gov

Deuterium labeling has also been employed in the development of asymmetric hydrogenation methods for the synthesis of chiral morpholines. For example, in the asymmetric hydrogenation of unsaturated morpholines catalyzed by a rhodium complex, a deuterium-labeling experiment helped to shed light on the reaction mechanism. rsc.org

The use of deuterium-labeled compounds extends beyond mechanistic studies of their synthesis. Deuterated morpholine derivatives are also synthesized for use in metabolic studies. For instance, deuterium-labeled elliptinium (B1197481) has been synthesized to study its metabolism. google.com The synthesis of deuterated morpholine derivatives can be achieved through various methods, including processes that allow for a near-complete exchange of all methylene (B1212753) hydrogens in morpholine to deuterium atoms using D₂O as the deuterium source and a Raney Nickel catalyst. researchgate.net

The following table details the results of a deuterium labeling experiment in a copper-catalyzed morpholine synthesis, showing the extent of deuterium incorporation at specific positions.

Position% Deuterium Incorporation
α to Amine (Position 1)High
α to Amine (Position 2)High
Results consistent with a reversible HAT mechanism.

Applications of Chiral Morpholine Derivatives in Asymmetric Catalysis

Chiral Auxiliaries Derived from Morpholine (B109124) Scaffolds in Stereoselective Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to guide the formation of new stereocenters. Morpholine-based structures are particularly attractive as chiral auxiliaries due to their predictable steric and electronic properties, which can impart a high degree of facial selectivity in reactions of attached prochiral substrates.

Role of (S)-3,3,5-Trimethylmorpholine as a Chiral Auxiliary Scaffold

While extensive research has been conducted on various chiral auxiliaries, specific studies detailing the application of this compound as a chiral auxiliary scaffold are not widely documented in readily available literature. However, the principles of asymmetric induction using chiral morpholine derivatives can be extrapolated to understand its potential role. The stereogenic centers at C3 and C5, along with the gem-dimethyl group at the C3 position, would create a well-defined and sterically hindered environment. This steric bulk is crucial for effective facial discrimination of an attached prochiral enolate or other reactive species. The (S)-configuration at these centers would dictate the approach of incoming electrophiles, leading to the preferential formation of one diastereomer. The trimethyl substitution pattern is expected to provide a high level of rigidity to the morpholine ring, further enhancing its ability to control the stereochemical outcome of a reaction.

Auxiliary-Controlled Asymmetric Alkylation and Aldol Reactions

Asymmetric alkylation and aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral auxiliaries is a well-established method for controlling the stereochemistry of these transformations. Although specific data for this compound is limited, the behavior of other chiral morpholine-derived auxiliaries provides a strong indication of its potential efficacy.

In a typical asymmetric alkylation, an N-acyl derivative of this compound would be deprotonated to form a chiral enolate. The steric hindrance provided by the methyl groups at the C3 and C5 positions would effectively shield one face of the enolate, directing the incoming alkylating agent to the opposite face. This would result in the formation of a new stereocenter with a predictable configuration.

Similarly, in aldol reactions, the chiral enolate derived from an N-acyl-(S)-3,3,5-trimethylmorpholine would react with an aldehyde. The facial selectivity would be controlled by the chiral auxiliary, leading to the formation of one predominant diastereomer of the β-hydroxy carbonyl product. The diastereoselectivity of such reactions is often high, as demonstrated by other highly substituted chiral auxiliaries.

Auxiliary TypeReactionElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Chiral OxazolidinoneAlkylationBenzyl bromide>99:195
Chiral OxazolidinoneAldol ReactionIsobutyraldehyde99:185
(S,S)-(+)-Pseudoephedrine AmideAlkylationMethyl iodide95:590

This table presents typical results for well-established chiral auxiliaries in asymmetric alkylation and aldol reactions to illustrate the expected level of stereocontrol.

Diastereoselective Michael Additions and Cycloadditions Mediated by Morpholine Auxiliaries

Michael additions and cycloaddition reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, often creating multiple stereocenters in a single step. The use of chiral auxiliaries attached to the dienophile or the Michael acceptor can effectively control the diastereoselectivity of these reactions.

In the context of a Diels-Alder reaction, an acrylate or acrylamide derived from this compound would serve as a chiral dienophile. The bulky trimethylmorpholine auxiliary would direct the approach of the diene to one of the two faces of the double bond, resulting in a highly diastereoselective cycloaddition product. The endo/exo selectivity would also be influenced by the steric and electronic nature of the auxiliary.

For diastereoselective Michael additions, an α,β-unsaturated carbonyl compound bearing the this compound auxiliary would act as the Michael acceptor. The chiral auxiliary would control the conjugate addition of a nucleophile, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. The effectiveness of morpholine-based organocatalysts in promoting Michael additions between aldehydes and nitroolefins with excellent yields and diastereoselectivity highlights the potential of the morpholine scaffold in controlling such transformations. nih.gov

Reaction TypeChiral Auxiliary ScaffoldReactantsDiastereomeric Excess (de)Yield (%)
Michael AdditionChiral Morpholine Amino AcidButyraldehyde, trans-β-nitrostyreneup to 98%up to 99%
[4+2] CycloadditionChiral OxazolidinoneChiral Acrylimide, Cyclopentadiene>99%91%

This table provides examples of diastereoselective Michael additions and cycloadditions controlled by chiral morpholine-related structures and other common auxiliaries.

Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Chiral morpholine derivatives have also been extensively explored as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a wide range of transformations.

Morpholine Derivatives as Bidentate Ligands in Enantioselective Metal Catalysis

The C2-symmetric design is a common and effective strategy in the development of chiral ligands. C2-symmetric bis(oxazoline) ligands, for example, are highly successful in a variety of metal-catalyzed reactions. Similarly, C2-symmetric morpholine derivatives, where two chiral morpholine units are linked together, can form stable chelate complexes with transition metals. The chirality of the morpholine units is transferred to the catalytic center, enabling enantioselective catalysis. For instance, chiral morpholine-based ligands have been used in the asymmetric hydrogenation of unsaturated compounds, leading to products with high enantiomeric excess. rsc.org The predictable coordination geometry and the rigid nature of the morpholine ring contribute to the high levels of stereocontrol observed in these reactions.

Design and Synthesis of Novel Morpholine-Based Ligands for Transition Metal Catalysis

The modular nature of morpholine synthesis allows for the rational design and preparation of a wide variety of chiral ligands. Starting from readily available chiral amino alcohols, a diverse library of morpholine derivatives with different substitution patterns and electronic properties can be accessed. This tunability is crucial for optimizing the performance of a ligand for a specific catalytic reaction. For example, modifying the substituents on the morpholine ring can alter the steric environment around the metal center, which in turn can influence the enantioselectivity of the catalyzed reaction. Efficient and general procedures have been developed for the solution-phase preparation of substituted morpholine derivatives, enabling the creation of libraries for high-throughput screening of catalytic activity.

The synthesis of new organocatalysts belonging to the class of β-morpholine amino acids has been reported, demonstrating the ongoing efforts to expand the toolbox of chiral morpholine-based catalysts. nih.gov These novel ligands and catalysts are continuously being evaluated in various asymmetric transformations, including C-H functionalization, allylic alkylation, and conjugate additions, further highlighting the versatility of the morpholine scaffold in asymmetric catalysis.

Ligand-Substrate Interactions and Stereochemical Induction within Catalytic Cycles

Asymmetric induction is the process whereby a chiral feature in a catalyst, substrate, or reagent influences the formation of one enantiomer or diastereoisomer over another. abcr.com In organocatalysis involving chiral morpholine derivatives, stereochemical induction is governed by the non-covalent interactions between the catalyst and the substrates within the transition state. The specific three-dimensional arrangement of the catalyst dictates the facial selectivity of the reaction, forcing the reactants into a conformation that preferentially leads to a single stereoisomeric product.

The mechanism of stereochemical control can be elucidated through computational modeling of the reaction's transition states. For instance, in the 1,4-addition of aldehydes to nitroolefins catalyzed by a chiral β-morpholine amino acid, the catalyst forms an enamine intermediate with the aldehyde. nih.gov This enamine then attacks the nitroolefin. The stereochemical outcome is determined by the geometry of this attack, which is controlled by the catalyst's structure.

Computational studies have revealed that the transition state involves a complex network of interactions. The substituents on the chiral morpholine ring create a sterically defined pocket. For example, a bulky group at the C-5 position of the morpholine can effectively block one face of the enamine, guiding the nitroolefin to approach from the less hindered side. nih.gov Furthermore, the presence of a carboxylic acid group on the catalyst can act as an internal Brønsted acid, activating the nitroolefin through hydrogen bonding and further organizing the transition state assembly. This dual activation and steric shielding model explains the high diastereo- and enantioselectivity observed with certain morpholine-based catalysts. nih.gov The rigidity of the transition state, enforced by these ligand-substrate interactions, is paramount for efficient transfer of chirality from the catalyst to the product.

Organocatalytic Roles of Chiral Morpholines

This compound and its Derivatives as Organocatalyst Precursors

Chiral morpholine derivatives are valuable scaffolds for the development of novel organocatalysts. Their synthesis as precursors often begins from readily available chiral starting materials, allowing for modular construction and fine-tuning of the catalyst's steric and electronic properties.

A general and efficient strategy for the synthesis of chiral morpholine precursors, such as β-morpholine amino acids (β-Morph-AAs), involves the use of commercially available α-amino acids and chiral epichlorohydrin. frontiersin.org This approach allows for precise control over the configuration and substitution pattern of the resulting morpholine ring. The synthetic sequence typically involves the reaction of an amino alcohol with a chiral epoxide, like (R)-epichlorohydrin, followed by an intramolecular cyclization step. frontiersin.org

General Synthetic Scheme for Chiral β-Morpholine Amino Acids:

Amino Alcohol Formation: An α-amino acid is reduced to its corresponding amino alcohol.

Epoxide Ring-Opening: The amino alcohol is reacted with a chiral epoxide (e.g., (R)-epichlorohydrin) in the presence of a Lewis acid such as lithium perchlorate (LiClO₄). This step opens the epoxide ring. frontiersin.org

Cyclization: A base, like sodium methoxide (MeONa), is added to promote intramolecular cyclization, forming the morpholine ring. frontiersin.org

Functional Group Manipulation: Subsequent steps can involve oxidation and deprotection to yield the final β-morpholine amino acid catalyst precursor. nih.gov

This modular synthesis allows for the introduction of various substituents onto the morpholine core, derived from the side chains of the initial amino acids, enabling the creation of a library of catalysts for screening and optimization. nih.gov While specific literature on the synthesis of this compound as a catalyst precursor is not prominent, this established methodology for related chiral morpholines provides a clear blueprint for its potential synthesis.

Applications in Enamine and Iminium Ion Catalysis for Asymmetric Functionalization

Chiral morpholines and their derivatives function as organocatalysts primarily through two key activation modes: enamine catalysis and iminium ion catalysis. These pathways allow for the asymmetric functionalization of carbonyl compounds.

Enamine Catalysis: In enamine catalysis, the secondary amine of the morpholine catalyst reversibly condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with electrophiles. However, morpholine-derived enamines have historically been considered less effective than their pyrrolidine-based counterparts. The electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom decrease the nucleophilicity and reactivity of the corresponding enamine. nih.govfrontiersin.org

Despite these challenges, a new class of β-morpholine amino acid organocatalysts has proven highly efficient in the asymmetric Michael addition of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts overcome the inherent low reactivity of morpholine enamines, affording products with excellent yields and high stereoselectivity. The presence of the carboxylic acid moiety is believed to be crucial for the catalyst's high activity. nih.gov

Table 1: Performance of a Chiral β-Morpholine Amino Acid Catalyst in the Michael Addition of Propanal to (E)-β-Nitrostyrene

EntrySolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1CH₂Cl₂40129899:170
2Toluene40129999:176
3THF40129999:180
4Dioxane40129999:182
5TFE40129990:1085
Data sourced from computational and experimental studies on morpholine-based organocatalysts. nih.gov dr = diastereomeric ratio; ee = enantiomeric excess; TFE = trifluoroethanol.

Iminium Ion Catalysis: In iminium ion catalysis, the chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating it for attack by nucleophiles, typically at the β-position. This strategy is widely used in reactions like Diels-Alder cycloadditions and conjugate additions. While the principles of iminium catalysis are well-established, the application of chiral morpholine derivatives specifically in this catalytic mode is less documented than for enamine catalysis.

Structure-Activity Relationships and Design Principles for Morpholine-Based Organocatalysts

The effectiveness of morpholine-based organocatalysts is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for understanding the catalyst's behavior and for the rational design of more efficient and selective catalysts.

Key design principles have emerged from studies on highly active β-morpholine amino acid catalysts: nih.gov

Importance of an Acidic Co-catalyst Site: The presence of a carboxylic acid group in the β-position to the morpholine nitrogen is critical for high catalytic activity in enamine-mediated reactions. Catalysts where this group is esterified show no activity, indicating that the acidic proton likely participates in the catalytic cycle, possibly by activating the electrophile through hydrogen bonding. nih.gov

Steric Hindrance for Stereocontrol: The stereoselectivity of the reaction is strongly influenced by the steric bulk of the substituents on the morpholine ring. The introduction of sterically hindered groups, for example at the C-5 position, leads to the formation of more rigid transition states. nih.gov This rigidity enhances the facial discrimination of the enamine intermediate, resulting in higher diastereo- and enantioselectivity.

Backbone and Stereochemistry: The relative stereochemistry of the substituents on the morpholine ring (e.g., cis vs. trans isomers) plays a significant role in defining the catalyst's conformation and, consequently, its ability to induce chirality. The synthetic route, starting from specific enantiomers of amino acids and epoxides, allows for precise control over the final catalyst's stereochemistry. nih.govfrontiersin.org

These principles demonstrate that overcoming the inherent limitations of the morpholine scaffold for organocatalysis is possible through rational design, incorporating secondary functional groups and carefully controlling the steric environment around the active site.

Advanced Characterization and Structural Elucidation of S 3,3,5 Trimethylmorpholine

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For (S)-3,3,5-Trimethylmorpholine, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for this compound are influenced by the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring. The protons closer to these heteroatoms will appear at a lower field (higher ppm value). Spin-spin coupling patterns help to establish which protons are on adjacent carbons.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the chirality and substitution pattern of this compound, all seven carbon atoms are expected to be chemically distinct and should therefore produce seven unique signals. The chemical shifts are characteristic of their local electronic environment. For instance, carbons bonded to the oxygen or nitrogen will be deshielded and resonate at a higher frequency compared to the methyl carbons.

Interactive Data Table: Predicted NMR Data for this compound in CDCl₃ Note: The following data are predicted values based on the analysis of similar morpholine structures. Actual experimental values may vary slightly.

Atom PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (J in Hz)Predicted ¹³C Chemical Shift (ppm)
C2-Hax~3.6 - 3.8 (d, J ≈ 11)~75 - 78
C2-Heq~3.9 - 4.1 (d, J ≈ 11)
C3-CH₃ (axial)~1.1 - 1.3 (s)~25 - 28
C3-CH₃ (equatorial)~1.0 - 1.2 (s)~22 - 25
C3-~55 - 58
C5-H~2.8 - 3.0 (m)~48 - 52
C5-CH₃~1.0 - 1.2 (d, J ≈ 6-7)~18 - 21
C6-Hax~2.5 - 2.7 (t, J ≈ 11-12)~68 - 72
C6-Heq~2.9 - 3.1 (dd, J ≈ 11-12, 2-3)
N-H~1.5 - 2.5 (br s)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₅NO), the exact mass can be calculated, and the molecular ion peak [M]⁺ in a high-resolution mass spectrum (HRMS) would confirm its elemental composition.

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and provides clues about the molecule's structure. For morpholine derivatives, common fragmentation pathways involve the cleavage of the ring or the loss of substituent groups. Alpha-cleavage adjacent to the nitrogen atom is a typical fragmentation pathway for amines, leading to stable ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound Note: Fragmentation is dependent on the ionization technique used (e.g., Electron Ionization - EI).

m/z ValueProposed Fragment IdentityDescription of Loss
129[C₇H₁₅NO]⁺Molecular Ion (M⁺)
114[M - CH₃]⁺Loss of a methyl radical
86[M - C₃H₇]⁺Cleavage of the ring, loss of a propyl fragment
72[C₄H₁₀N]⁺Alpha-cleavage next to nitrogen
58[C₃H₈N]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when infrared light of that frequency is passed through a sample, the energy is absorbed.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its morpholine structure. These include C-H stretching vibrations from the methyl and methylene (B1212753) groups, C-O and C-N stretching vibrations characteristic of the ether and amine functionalities within the ring, and an N-H stretching vibration from the secondary amine.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Note: These are typical frequency ranges for the specified functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineMedium, Broad
2850 - 3000C-H StretchAlkane (CH, CH₂, CH₃)Strong
1450 - 1470C-H BendMethylene/MethylMedium
1070 - 1150C-O-C StretchEtherStrong
1000 - 1250C-N StretchAmineMedium

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral compound. biomedres.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For this compound, a suitable CSP would likely be based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, which are known to be effective for a wide range of chiral separations. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the (S)- and (R)-enantiomers. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters Note: These are example conditions and would require optimization for this specific compound.

ParameterValue / Description
Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected tR (S)-enantiomer ~8.5 min
Expected tR (R)-enantiomer ~9.7 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile impurities in a sample. thermofisher.comresearchgate.net

In the analysis of this compound, GC-MS can be used to determine its chemical purity and to profile for any potential impurities. These could include residual starting materials from the synthesis, by-products, or degradation products. The sample is vaporized and separated on a GC column, and the components are then detected by the mass spectrometer. The retention time helps to identify the compound, while the mass spectrum confirms its identity and allows for quantification. For amines like morpholine, derivatization is sometimes employed to improve their chromatographic behavior and sensitivity. nih.gov

Interactive Data Table: Typical GC-MS Parameters and Potential Impurities Note: The listed impurities are hypothetical and based on potential synthetic routes.

ParameterValue / Description
GC Column DB-5ms or equivalent non-polar capillary column
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 50 °C, ramp to 280 °C
MS Detector Electron Ionization (EI), Scan mode
Potential Impurities Starting materials, related morpholine analogs, residual solvents

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of a molecule, providing definitive evidence of its absolute stereochemistry. This powerful analytical technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline lattice. The resulting diffraction pattern is mathematically decoded to generate a detailed map of electron density, from which the precise spatial coordinates of each atom can be determined. For chiral molecules such as this compound, single-crystal X-ray diffraction not only confirms the molecular connectivity but also unambiguously establishes the absolute configuration of all stereogenic centers.

The determination of absolute stereochemistry through X-ray crystallography is made possible by the phenomenon of anomalous dispersion. wikipedia.org When X-rays interact with electrons, particularly those in inner shells, a phase shift occurs. This effect is wavelength-dependent and more pronounced for heavier atoms. In non-centrosymmetric crystals, which are formed by chiral, enantiomerically pure compounds, the anomalous scattering leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). By analyzing these intensity differences, the absolute configuration of the molecule can be assigned with a high degree of confidence.

While a crystal structure for this compound itself is not publicly available, the principles of its stereochemical determination can be illustrated through the crystallographic analysis of a closely related chiral morpholine derivative. A notable example is a chlorinated 2,2-disubstituted morpholine, the structure of which was determined by X-ray diffraction, providing a clear precedent for how the absolute configuration of such heterocyclic systems is established. rsc.org

The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data, comprising a set of reflection intensities, are collected and processed. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined to best fit the experimental data.

To definitively assign the absolute stereochemistry, the Flack parameter is calculated during the final stages of refinement. This parameter, which should ideally be close to 0 for the correct enantiomer and 1 for the inverted structure, provides a robust statistical measure of the absolute configuration.

The crystallographic data for a representative chiral morpholine derivative are presented in the interactive table below. This data illustrates the key parameters obtained from an X-ray diffraction experiment that are used to define the molecular structure and confirm the absolute stereochemistry.

Parameter Value
Chemical FormulaC₁₈H₁₈ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.854(3)
b (Å)12.164(4)
c (Å)15.018(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1618.6(9)
Z4
Flack Parameter0.05(6)

Data derived from a representative chiral 2,2-disubstituted morpholine. rsc.org

The data in the table reveals an orthorhombic crystal system and a chiral space group (P2₁2₁2₁), which is a prerequisite for the determination of absolute configuration. The unit cell dimensions define the size and shape of the repeating unit in the crystal lattice. Most importantly, the Flack parameter of 0.05(6) is very close to zero, providing strong evidence that the determined absolute stereochemistry is correct.

From the refined crystal structure, detailed geometric information such as bond lengths and bond angles can be extracted. For instance, in the morpholine ring, the C-O, C-N, and C-C bond lengths are all within the expected ranges for single bonds. The bond angles around the tetrahedral carbon atoms are approximately 109.5°, consistent with sp³ hybridization. This level of detail allows for a thorough understanding of the molecule's conformation in the solid state.

Future Research Directions and Outlook in S 3,3,5 Trimethylmorpholine Chemistry

Development of Novel and Sustainable Synthetic Routes for Stereoisomeric Morpholines

The synthesis of morpholines, particularly those with defined stereochemistry, remains an area of active research. researchgate.net While various methods exist, future efforts will likely focus on developing more sustainable and atom-economical routes to access (S)-3,3,5-Trimethylmorpholine and its stereoisomers.

Current research highlights several promising strategies that could be adapted and optimized. For instance, transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholines has proven effective for producing a variety of 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.orgresearchgate.net Future work could explore the application of similar large bite-angle bisphosphine-rhodium catalysts for the synthesis of precursors to 3,3,5-trisubstituted morpholines.

Another avenue involves the development of "green" synthetic protocols. A recently reported one or two-step, redox-neutral protocol utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. nih.govchemrxiv.orgchemrxiv.org This method offers significant environmental and safety benefits over traditional approaches and has been demonstrated on a large scale. nih.gov Adapting this methodology for the specific steric and electronic requirements of synthesizing this compound from a corresponding chiral amino alcohol precursor would be a significant step towards sustainable production.

Furthermore, innovative cyclization strategies continue to be developed. These include:

Copper-Promoted Oxyamination: A method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines from alkenols. nih.gov

Palladium-Catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the cyclization of nitrogen-tethered alkenes to form the morpholine (B109124) ring. organic-chemistry.org

Future research will likely focus on refining these methods to allow for the precise installation of the gem-dimethyl group at the C3 position and the methyl group at the C5 position with stereocontrol.

Synthetic StrategyKey FeaturesPotential Application for this compound
Asymmetric HydrogenationHigh enantioselectivity (up to 99% ee) for 2-substituted morpholines using Rh-catalysts. nih.govrsc.orgSynthesis of chiral precursors with desired stereocenters.
Ethylene Sulfate AnnulationGreen, redox-neutral, scalable, uses inexpensive reagents. nih.govchemrxiv.orgSustainable synthesis from a corresponding chiral 1,2-amino alcohol.
Pd-catalyzed CarboaminationForms cis-3,5-disubstituted morpholines as single stereoisomers. nih.govStereocontrolled synthesis of the 3,5-substitution pattern.
Intramolecular CyclizationsIncludes methods like oxyamination and hydroalkoxylation to form the morpholine ring. nih.govorganic-chemistry.orgAccessing the core structure from functionalized acyclic precursors.

Expanding the Scope of Catalytic Applications with Advanced Morpholine-Based Systems

The rigid, chair-like conformation of the morpholine ring, combined with the chirality of this compound, makes it an attractive scaffold for the development of novel organocatalysts and ligands for asymmetric catalysis. While pyrrolidine-based catalysts have been more extensively studied, recent research indicates that morpholine-based systems can be highly efficient, particularly in reactions like 1,4-additions between aldehydes and nitroolefins. nih.govfrontiersin.org

Future research will aim to expand the catalytic utility of systems derived from this compound. The steric hindrance provided by the gem-dimethyl group at C3 and the stereodirecting influence of the methyl group at C5 could be exploited to achieve high levels of stereocontrol in a variety of transformations.

Potential areas of exploration include:

Enamine Catalysis: Despite traditionally lower reactivity compared to pyrrolidines, appropriately substituted morpholine catalysts have shown excellent diastereo- and enantioselectivity (up to 99% ee). nih.govfrontiersin.org Designing new catalysts based on the this compound scaffold could lead to novel reactivity and selectivity profiles.

Ligands for Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring can act as bidentate ligands for various transition metals. The chiral environment provided by the trimethyl-substituted scaffold could be beneficial in asymmetric reactions such as hydrogenations, cross-couplings, and C-H functionalizations. acs.org

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from this compound could be investigated as effective phase-transfer catalysts for asymmetric alkylations, Michael additions, and other base-mediated reactions.

The development of these advanced morpholine-based systems will require a synergistic approach combining synthetic chemistry with detailed mechanistic studies to understand the factors governing their catalytic activity and selectivity.

Integration with Modern Synthetic Methodologies: Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery and optimization of reactions involving this compound, future research will increasingly integrate modern synthetic methodologies like flow chemistry and high-throughput synthesis. These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability.

Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved selectivity, and safer handling of reactive intermediates. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been successfully implemented under continuous flow conditions to produce substituted morpholines. organic-chemistry.org Applying flow chemistry to the synthesis of this compound or its derivatives could enable more efficient and scalable production. Furthermore, multistep syntheses incorporating this scaffold could be streamlined into continuous processes, reducing manual handling and purification steps.

High-Throughput Synthesis: High-throughput experimentation (HTE) platforms, often utilizing robotic automation, enable the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.gov This approach is particularly valuable for:

Catalyst Optimization: Rapidly screening libraries of ligands derived from this compound to identify the optimal catalyst for a specific transformation.

Reaction Discovery: Exploring the reactivity of the this compound scaffold in a wide array of new chemical transformations.

Library Synthesis: Efficiently generating libraries of diverse morpholine-containing compounds for biological screening in drug discovery programs. nih.gov

The integration of these modern techniques will not only accelerate the pace of research in this compound chemistry but also facilitate its translation from academic discovery to industrial application.

Exploration of New Stereoselective Transformations Leveraging the Morpholine Scaffold

The inherent chirality and conformational rigidity of the this compound scaffold make it an excellent platform for directing stereoselective transformations. Future research will focus on using this chiral auxiliary or catalyst to control the stereochemical outcome of a wide range of chemical reactions.

One promising area is the development of novel asymmetric cyclization reactions. The morpholine unit can be temporarily incorporated into a substrate to guide the formation of new stereocenters during a subsequent ring-forming reaction, after which it can be cleaved. This "chiral auxiliary" approach could be applied to the synthesis of complex carbocyclic and heterocyclic systems.

Furthermore, the development of catalytic enantioselective reactions where a catalyst based on this compound generates stereocenters in a substrate is a key research direction. For example, a chiral phosphoric acid-catalyzed enantioselective synthesis of morpholinones has been reported, which proceeds through an unprecedented asymmetric aza-benzilic ester rearrangement. semanticscholar.orgacs.org Exploring analogous reactivity with catalysts derived from this compound could open doors to new synthetic possibilities.

Key areas for exploration include:

Asymmetric Aldol and Mannich Reactions: Using this compound-derived enamines or enolates to control the formation of C-C and C-N bonds with high stereoselectivity.

Conjugate Additions: Developing catalysts for the enantioselective addition of nucleophiles to α,β-unsaturated systems.

Cycloaddition Reactions: Investigating the use of the chiral morpholine scaffold to control the facial selectivity in Diels-Alder, 1,3-dipolar, and other cycloaddition reactions.

C-H Insertion Reactions: Designing chiral rhodium or iridium complexes with this compound-based ligands to catalyze enantioselective C-H insertion reactions, a powerful tool for forming complex carbocycles. acs.org

Success in this area will significantly expand the synthetic chemist's toolbox for constructing complex, enantiomerically pure molecules.

Advanced Computational Design and Optimization of Morpholine-Based Catalysts and Auxiliaries

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the rational optimization of catalyst structures and the prediction of their performance. utrgv.edursc.org Future research on this compound will heavily rely on computational methods to accelerate the development of new catalysts and chiral auxiliaries.

Density Functional Theory (DFT): DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.net For morpholine-based systems, DFT can be used to:

Model Transition States: Understand how the substituents and conformation of the this compound scaffold influence the energy of competing transition states, thereby explaining observed stereochemical outcomes. nih.gov

Predict Catalyst Performance: Screen virtual libraries of potential catalysts based on the this compound core to identify promising candidates for experimental investigation.

Optimize Ligand Structures: Fine-tune the electronic and steric properties of ligands derived from this compound to maximize catalytic activity and enantioselectivity.

Quantitative Structure-Activity Relationship (QSAR): Chemoinformatic approaches and QSAR modeling can be used to build predictive models that correlate the structural features of a catalyst with its observed performance. illinois.edu This data-driven approach can guide the design of next-generation catalysts by identifying the key molecular descriptors that govern selectivity.

The synergy between computational modeling and experimental work will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. rsc.org This integrated approach will be crucial for the rapid and efficient discovery of highly effective catalysts and auxiliaries based on the this compound framework.

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms; calculation of transition state energies. researchgate.netRationalization of stereoselectivity; prediction of catalyst efficacy.
Molecular Dynamics (MD)Simulation of catalyst-substrate interactions and conformational dynamics.Understanding of dynamic behavior and non-covalent interactions.
Chemoinformatics/QSARDevelopment of predictive models based on structural descriptors. illinois.eduData-driven catalyst design and optimization.

Synthesis of Complex Architectures Incorporating the this compound Unit

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological properties. researchgate.netresearchgate.net A significant future direction for this compound chemistry lies in its incorporation into more complex and functionally diverse molecular architectures.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate collections of structurally diverse small molecules from a common starting point. researchgate.net Using this compound as a chiral building block in DOS campaigns could lead to the rapid generation of novel, three-dimensional scaffolds for high-throughput screening. For example, multicomponent reactions, such as the Ugi reaction, have been used to create highly substituted morpholines in a de novo fashion, which can then be further elaborated. acs.org

Synthesis of Fused and Spirocyclic Systems: There is growing interest in sp³-rich molecular scaffolds to explore new areas of chemical space. Recent work has demonstrated the synthesis of bis-morpholine spiroacetals and other fused heterocyclic systems. nih.govacs.org Applying these strategies to this compound could yield novel, conformationally constrained architectures with unique biological profiles.

Hybrid Molecules and Star-Shaped Architectures: Another emerging area is the synthesis of hybrid molecules where the morpholine unit is linked to other pharmacologically relevant heterocycles or a central core. For instance, star-shaped molecules with a 1,3,5-triazine (B166579) core linked to various heterocyclic systems have been synthesized and show promise in materials science and medicinal chemistry. nih.gov Incorporating the chiral this compound unit onto such multivalent scaffolds could lead to materials with interesting chiroptical properties or molecules with multivalent binding capabilities.

The successful integration of the this compound unit into these complex architectures will provide access to a new generation of molecules with potential applications in drug discovery, materials science, and beyond. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.